8-(甲磺酰基)喹啉-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

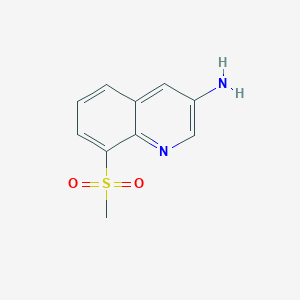

8-(Methylsulfonyl)quinolin-3-amine is a nitrogen-based heterocyclic aromatic compound . It is a valuable scaffold in organic synthesis and is considered a privileged structure in drug discovery programs due to its broad spectrum of bio-responses .

Synthesis Analysis

The synthesis of quinolin-8-amines, which includes 8-(Methylsulfonyl)quinolin-3-amine, can be achieved from N-propargyl aniline derivatives employing tin and indium chlorides . This involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis

The molecular structure of 8-(Methylsulfonyl)quinolin-3-amine consists of a quinoline core with a methylsulfonyl group attached at the 8th position and an amine group at the 3rd position .Chemical Reactions Analysis

Quinolin-8-amines, including 8-(Methylsulfonyl)quinolin-3-amine, undergo various chemical reactions. For instance, they can be synthesized from α,β-unsaturated aldehydes and substituted anilines via Skraup and Doebner–Miller reactions .Physical and Chemical Properties Analysis

8-(Methylsulfonyl)quinolin-3-amine has a molecular formula of C10H10N2O2S . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .科学研究应用

晶体结构分析

喹啉-8-氨基甲苯-4-磺酸盐,一种与8-(甲基磺酰基)喹啉-3-胺相关的化合物,展示了独特的晶体结构性质。与其他 8-氨基喹啉的质子转移化合物不同,8-氨基基团而不是喹啉 N 原子被质子化。这种改变导致氨基基团的所有 H 原子与磺酸盐 O 原子受体参与分子间氢键相互作用,形成线性聚合物结构。这一见解突出了该化合物在材料科学中设计具有特定性质的新型聚合物结构的潜力 (Smith, Wermuth, & Healy, 2004)。

催化应用

已经开发了 N-(喹啉-8-基)苯甲酰胺衍生物(包括与 8-(甲基磺酰基)喹啉-3-胺相关的衍生物)的高效远程磺酰化。利用稳定且安全的亚硫酸钠作为硫化物来源,该反应产生环境友好的副产品。这种方法为以前的技术提供了一种气味较小、对环境更友好的替代方案,表明其在绿色化学和有机合成中应用于新型化合物的开发 (Xia et al., 2016)。

酰胺化反应

8-甲基喹啉与叠氮化物的酰胺化反应,利用阳离子铑(III)配合物,有效进行,得到喹啉-8-基甲胺衍生物。此过程通过 C(sp³)-H 键活化在无外部氧化剂的条件下进行,表明在复杂有机化合物的合成中具有潜在应用。催化活性五元铑环的离析和表征揭示了催化循环中的关键中间体,提供了对催化和合成策略的见解 (Wang et al., 2014)。

抗氧化和抗炎活性

对新型多环吡啶并[4,5-b]喹啉的研究,其与 8-(甲基磺酰基)喹啉-3-胺具有核心结构,表明一些合成的衍生物作为抗炎和镇痛剂具有显着的生物活性。此外,已经筛选了这些衍生物中的选择性化合物以了解其抗氧化特性,表明该化合物与药物研究和药物开发有关 (El-Gazzar, Hafez, Abu‐Hashem, & Aly, 2009)。

作用机制

Target of Action

8-(Methylsulfonyl)quinolin-3-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline and its derivatives have been found to exhibit a wide range of biological activities, including antimalarial, antimicrobial, and anticancer activities . .

Mode of Action

Quinoline derivatives have been known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or disrupting cellular processes . The specific interaction of 8-(Methylsulfonyl)quinolin-3-amine with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Quinoline derivatives have been known to affect various biochemical pathways, depending on their specific targets The downstream effects of these interactions can include changes in cellular processes, leading to the observed biological activities

Result of Action

Quinoline derivatives have been known to exhibit a range of biological activities, including antimalarial, antimicrobial, and anticancer activities . The specific effects of 8-(Methylsulfonyl)quinolin-3-amine would depend on its mode of action and the biochemical pathways it affects.

安全和危害

未来方向

Quinoline motifs, including 8-(Methylsulfonyl)quinolin-3-amine, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Future research could focus on developing greener and more sustainable chemical processes for the synthesis of quinoline and its analogs .

属性

IUPAC Name |

8-methylsulfonylquinolin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-15(13,14)9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFSUTQDNLFSTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=CC(=CN=C21)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2745450.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2745452.png)

![9-fluoro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2745453.png)

![Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2745454.png)

![N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B2745457.png)

![[3-(4-Chlorophenyl)oxetan-3-yl]methanol](/img/structure/B2745463.png)

![[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B2745464.png)